Dichloromethyl chloromethyl silane
Description
Evolution of Organosilicon Chemistry with Halogenated Species
The journey of organosilicon chemistry began in the 19th century, with the first synthesis of an organochlorosilane compound by Charles Friedel and James Crafts in 1863. nih.gov This marked the dawn of a new era in chemical synthesis. In the early 20th century, Frederic Kipping's extensive research laid the groundwork for the field, introducing a wide array of organosilicon compounds and coining the term "silicone." chemeo.com
The industrial-scale production of organosilicon compounds was later revolutionized by the "Direct Process" developed by Eugene G. Rochow. wikipedia.org This process involves reacting elemental silicon with methyl chloride in the presence of a copper catalyst, yielding key chlorosilane monomers like dimethyldichlorosilane, methyltrichlorosilane, and trimethylsilyl (B98337) chloride. wikipedia.org These halogenated precursors are fundamental to the synthesis of a vast range of silicone polymers and other silicon-based materials. wikipedia.orgsigmaaldrich.com The presence of the Si-Cl bond is crucial, as its reactivity with water allows for the formation of siloxane (Si-O-Si) linkages, the backbone of silicones. researchgate.net
Significance of Chloromethylsilanes in Silicon-Based Research
Chloromethylsilanes, a sub-class of halogenated organosilanes, are characterized by the presence of a chloromethyl group (CH₂Cl) attached to the silicon atom. This functional group introduces a secondary reactive site to the molecule, in addition to the reactive Si-Cl bonds. This dual reactivity makes chloromethylsilanes exceptionally versatile building blocks in organic and organometallic synthesis.
They serve as important intermediates for the production of functional siloxanes and silicone resins. anshulchemicals.com The chloromethyl group can participate in a variety of nucleophilic substitution reactions, allowing for the grafting of diverse organic functionalities onto a polysiloxane backbone. This capability is instrumental in designing materials with tailored properties, such as improved adhesion, thermal stability, or specific chemical reactivity. Furthermore, chloromethylsilanes are used in the synthesis of agrochemicals and as precursors for certain pharmaceutical compounds. anshulchemicals.com
Positioning of Dichloromethyl Chloromethyl Silane (B1218182) within Advanced Organosilicon Frameworks
Dichloromethyl chloromethyl silane, with the chemical formula (ClCH₂)Si(CH₃)Cl₂, holds a specific and important position within the landscape of advanced organosilicon chemistry. sigmaaldrich.comnist.gov Its structure contains two Si-Cl bonds and one C-Cl bond, making it a trifunctional reagent. This high degree of reactivity allows it to act as a potent crosslinking agent.
In the realm of silicone polymers, this compound is utilized to create networked structures, enhancing the mechanical properties and thermal stability of the final material. ontosight.ai Its ability to introduce both a reactive chloromethyl group and serve as a crosslinking point makes it a valuable component in the synthesis of specialized silicone-based adhesives, sealants, and coatings. ontosight.aiontosight.ai The compound serves as a key intermediate in the synthesis of more complex organosilicon molecules, acting as a bridge between different polymer chains or as a point for further chemical modification. ontosight.aiontosight.ai
Chemical and Physical Properties of this compound
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Synonyms | (Chloromethyl)dichloromethylsilane, (Chloromethyl)methyldichlorosilane sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 1558-33-4 sigmaaldrich.comnist.gov |
| Linear Formula | (ClCH₂)Si(CH₃)Cl₂ sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 163.51 g/mol sigmaaldrich.com |
| Boiling Point | 121-122 °C sigmaaldrich.com |
| Density | 1.284 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.449 sigmaaldrich.com |
This data is compiled from multiple sources for accuracy. sigmaaldrich.comsigmaaldrich.comnist.govnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H5Cl3Si |
|---|---|
Molecular Weight |
163.50 g/mol |
IUPAC Name |
chloromethyl(dichloromethyl)silane |
InChI |
InChI=1S/C2H5Cl3Si/c3-1-6-2(4)5/h2H,1,6H2 |
InChI Key |
HZWZGJQFUHYQOD-UHFFFAOYSA-N |
Canonical SMILES |
C([SiH2]C(Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Dichloromethyl Chloromethyl Silane
Direct Synthesis Approaches
Direct synthesis methods aim to construct the target molecule in a single or a few straightforward steps from basic starting materials. These approaches are often based on well-established industrial processes, adapted to favor the formation of dichloromethyl chloromethyl silane (B1218182).
Müller-Rochow Process Modifications for Chloromethylsilanes
The Müller-Rochow process is a cornerstone of industrial organosilicon chemistry, primarily used for the synthesis of methylchlorosilanes. uni-wuppertal.dewikipedia.org This process typically involves the reaction of elemental silicon with methyl chloride at elevated temperatures (250-300°C) in the presence of a copper catalyst. uni-wuppertal.de The primary product is typically dimethyldichlorosilane, but the process yields a mixture of other methylchlorosilanes as well. uni-wuppertal.dewikipedia.org
Modifications to the standard Müller-Rochow process can be implemented to alter the product distribution and potentially increase the yield of chloromethylsilanes. The selectivity of the reaction is highly sensitive to the presence of various metals, which can act as promoters or inhibitors. uni-wuppertal.de For instance, the addition of promoters like zinc and tin can influence the product ratios. researchgate.net Specifically, a catalyst system comprising copper, zinc, and tin has been shown to yield 90% dimethyldichlorosilane with high silicon utilization. researchgate.net While the primary focus is often on maximizing dimethyldichlorosilane, careful control of catalyst composition and the introduction of specific promoters can steer the reaction towards other valuable silanes.
Furthermore, the addition of gases like hydrogen chloride (HCl) or hydrogen (H₂) can influence the selectivity by altering the reaction environment to be either rich or poor in halogens. uni-wuppertal.de The reaction is highly exothermic, and maintaining a stable temperature through methods like using a fluidized bed reactor is crucial to prevent side reactions and control the product distribution. uni-wuppertal.de While not a direct route to dichloromethyl chloromethyl silane, the byproducts of the Müller-Rochow process, such as methyltrichlorosilane, serve as critical precursors for its synthesis through subsequent reactions. google.com
Comparative Studies of Initiated Chlorination Reactions for Halogenated Methylsilanes
A significant route to this compound involves the direct chlorination of methylchlorosilanes, such as methyltrichlorosilane. This process is typically initiated by radical initiators or photochemical means.
The free-radical chlorination of methylsilanes can be effectively initiated by various compounds that decompose to form free radicals upon heating or irradiation. Common radical initiators include azobisisobutyronitrile (AIBN), benzoyl peroxide, and dicumyl peroxide.
A patented method describes the liquid-phase chlorination of methyl trichlorosilane (B8805176) using a catalyst system composed of benzoyl peroxide and ferric chloride. google.com This approach reportedly achieves a conversion rate of methyl trichlorosilane between 70-80%, with a high selectivity of 95% for the desired chloromethyl trichlorosilane. The total content of polychlorinated byproducts is kept below 5%. google.com
The general mechanism for these initiators involves their decomposition to generate radicals, which then abstract a hydrogen atom from the methyl group of the silane, initiating a chain reaction with chlorine. While detailed comparative studies on the efficiency of AIBN, benzoyl peroxide, and dicumyl peroxide specifically for the synthesis of this compound are not extensively documented in publicly available literature, the principles of radical initiation suggest that the choice of initiator and its decomposition kinetics would influence the reaction rate and potentially the selectivity.
The conditions under which chlorination reactions are carried out, particularly solvent and temperature, play a critical role in determining the yield and selectivity of the desired product.
A process for the chlorination of methylsilanes induced by electromagnetic radiation is carried out at temperatures below the boiling point of the methylsilane being chlorinated. google.com For example, in the continuous photochlorination of methyltrichlorosilane, the reaction mixture is maintained at 30°C. google.com In the liquid-phase chlorination of methyl trichlorosilane using a benzoyl peroxide and ferric chloride catalyst, the reaction is warmed to 40-50°C. google.com
Methylation Reactions under Phase Transfer Catalysis Conditions
Phase transfer catalysis (PTC) offers a methodology for reacting substances that are in different, immiscible phases, typically an aqueous phase and an organic phase. documentsdelivered.com A phase transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant from one phase to the other, enabling the reaction to proceed. crdeepjournal.org
The preparation of (dichloromethyl)silanes has been reported under phase transfer conditions. documentsdelivered.com This suggests that a precursor, such as a trichlorosilane, could be methylated in a two-phase system where the methylating agent is transferred to the organic silane phase by the catalyst. While the specific details of methylation reactions under PTC to form this compound are not extensively detailed in the available literature, the general principles of PTC are well-established for various organic syntheses, including alkylations. crdeepjournal.orgphasetransfer.com
Indirect Synthetic Routes and Precursor Transformations
Indirect routes to this compound involve the synthesis of a precursor molecule which is then chemically transformed into the final product. A notable example of this approach is the cleavage of disilanes.
High-boiling byproducts from the Müller-Rochow synthesis, which include various polychlorinated disilanes, can be converted into valuable monosilanes. uni-wuppertal.de A patented process describes the cleavage of the Si-Si bond in chloro-methyl-disilanes using hydrogen chloride in the presence of catalysts like alkylureas or hexamethylphosphoramide (B148902). google.com This process is particularly useful for recycling residues from technical chloromethylsilane synthesis. google.com The main products of this cleavage are trichloromethylsilane, dichloromethylsilane (B8780727), and dichlorodimethylsilane. google.com By carefully selecting the disilane (B73854) precursor and reaction conditions, it is conceivable to direct the cleavage to yield this compound. For instance, the cleavage of a disilane fraction containing 1,1,2,2-tetrachloro-1,2-dimethyldisilane (B1583821) could potentially lead to the formation of the target compound.
Si-Si Bond Cleavage in Chloromethyl Disilanes
A notable method for the preparation of chloromethyl-silanes involves the cleavage of the silicon-silicon (Si-Si) bond in chloromethyl-disilanes. This process is particularly effective for the utilization of residues from technical chloromethyl-silane synthesis, presenting an economical and environmentally conscious approach. The cleavage is typically induced by reacting the disilane with hydrogen chloride. google.comwikipedia.org The main products resulting from the cleavage of the disilane fraction of the residue from chloromethyl-silane synthesis are trichloromethyl-silane, dichloromethyl-silane, and dichloro-dimethyl-silane. google.com
The efficiency of the Si-Si bond cleavage in chloromethyl-disilanes with hydrogen chloride is significantly enhanced by the presence of specific catalysts. Among the effective catalysts are alkylureas containing at least one N-alkyl group and hexamethylphosphorustriamide. google.comwikipedia.org Compounds such as tetramethylurea, N,N-diethylurea, and N,N'-diethylurea have demonstrated comparable efficacy in terms of the required quantities, reaction progression, and the resulting product distribution. google.com These catalysts are advantageous due to their stability under reaction conditions, low volatility, and effectiveness at concentrations similar to or lower than previously described catalysts. google.com
The cleavage of chloromethyl-disilanes can be conducted at atmospheric pressure. google.com When a pure disilane or a separated disilane fraction is used, the reaction initiates exothermically upon the introduction of hydrogen chloride and can proceed without external heating until approximately 70% conversion. Further heating up to a maximum of 160°C can drive the reaction to over 95% completion. wikipedia.org However, if the total residue from the chloromethyl-silane synthesis is used, the dilution effect necessitates a consistent supply of heat throughout the reaction. wikipedia.org A key advantage of this method is the minimal formation of by-products. For instance, chlorotrimethylsilane (B32843) is typically generated in quantities of less than 3%. google.com
Synthesis via Organometallic Reagents
Organometallic reagents are fundamental in the synthesis of a wide array of organosilanes, including chloromethyl derivatives. These reagents, which feature a carbon-metal bond, serve as potent nucleophiles, enabling the formation of silicon-carbon bonds through reactions with suitable silicon-containing electrophiles. The versatility of organometallic chemistry allows for the introduction of specific organic moieties onto a silicon center, providing a powerful tool for creating tailored organosilicon compounds.
A significant synthetic route to pentacoordinate silicon derivatives with a chloromethyl ligand is the addition of chloromethyllithium to spirosilanes. mdpi.comfao.org Chloromethyllithium can be generated in situ under cryogenic conditions, for example, from bromochloromethane (B122714) and n-butyllithium at -80°C. fao.org The dropwise addition of n-butyllithium to a solution of a spirosilane and methylene (B1212753) bromochloride leads to the formation of the corresponding chloromethylsilicate. fao.org The reaction concentration is a critical parameter to avoid the formation of by-products, with a concentration of 0.05 M being optimal for achieving a good yield. fao.org For instance, the synthesis of a chloromethylsilicate bearing two Martin's ligands has been reported with a 66% yield after cation exchange. fao.org
Table 1: Synthesis of Chloromethylsilicate 2
| Reactant 1 | Reactant 2 | Reagent | Temperature (°C) | Concentration (M) | Yield (%) |
| Spirosilane 1 | Methylene bromochloride | n-butyllithium | -80 | 0.05 | 66 |
This interactive table summarizes the key parameters for the synthesis of chloromethylsilicate 2 via the addition of in situ generated chloromethyllithium to a spirosilane. fao.org
The synthesis of chloromethylsilatranes through the direct reaction of chlorosilatrane with binary phosphine (B1218219) systems is not extensively documented in the reviewed scientific literature. However, the synthesis of functionalized phosphines is a well-established field, often involving the reaction of organometallic reagents with halophosphines or the alkylation of phosphide (B1233454) anions. beilstein-journals.org These methods allow for the creation of a wide variety of phosphines with tailored electronic and steric properties. beilstein-journals.org Silatranes, on the other hand, are a class of tricyclic organosilicon compounds with a hypercoordinate silicon atom, which imparts unique chemical and biological properties. While the specific reaction is not detailed, the synthesis of bifunctional ligands containing both phosphine and silatrane (B128906) moieties has been explored for applications such as catalyst immobilization. orgsyn.org
Grignard reagents, or organomagnesium halides, are among the most versatile and historically significant reagents in organosilane chemistry. gelest.com The reaction of a Grignard reagent with a chlorosilane is a fundamental method for forming a silicon-carbon bond. gelest.com This approach is used to produce a vast number of the more than 10,000 known silicon compounds. gelest.com
There are three primary batch process protocols for the reaction of silanes with Grignard reagents:
Normal Addition: The addition of the silane to the Grignard reagent is preferred when complete substitution of the chloro groups is desired. gelest.com
Reverse Addition: The addition of the Grignard reagent to the silane is favored when only partial substitution is required. gelest.com
In Situ Formation: The Grignard reagent is formed in the presence of the silane. This is ideal for Grignard reagents with poor solution stability or solubility. gelest.com
For example, (chloromethyl)dimethylphenylsilane (B155712) can be synthesized by the dropwise addition of phenylmagnesium bromide to chloro(chloromethyl)dimethylsilane (B161097) in a mixture of 1,4-dioxane (B91453) and THF. orgsyn.org The reaction proceeds with a gentle exotherm and results in the formation of white salts. orgsyn.org
Table 2: Synthesis of (Chloromethyl)dimethylphenylsilane using a Grignard Reagent
| Silane | Grignard Reagent | Solvent | Yield (%) |
| Chloro(chloromethyl)dimethylsilane | Phenylmagnesium bromide | 1,4-Dioxane/THF | 80-81 |
This interactive table outlines the synthesis of (chloromethyl)dimethylphenylsilane via a Grignard reaction. orgsyn.org
Zinc-Catalyzed Substitution Reactions of Chlorosilanes
The synthesis of organosilanes through the coupling of chlorosilanes with organometallic reagents is a fundamental transformation in organosilicon chemistry. While various metals can catalyze this reaction, zinc has emerged as a particularly effective and advantageous catalyst. organic-chemistry.orgnih.gov
Zinc-catalyzed nucleophilic substitution reactions provide a versatile and efficient route to form carbon-silicon bonds. nih.gov These reactions typically involve the use of zinc salts, such as zinc chloride (ZnCl₂), to facilitate the reaction between a chlorosilane and an organometallic reagent, often a Grignard reagent (organomagnesium halide). organic-chemistry.org The low cost, low toxicity, and environmental friendliness of zinc salts make this a highly attractive method. organic-chemistry.org
Research has shown that zinc-catalyzed reactions can be performed on a large scale and offer a broad scope for producing functionalized tetraorganosilanes under mild conditions. organic-chemistry.orgnih.gov For instance, the use of a ZnCl₂·TMEDA (tetramethylethylenediamine) complex has been demonstrated to be an effective catalyst system. organic-chemistry.org Mechanistic studies suggest the formation of a triorganozincate complex as the active species, which promotes the smooth transfer of the organic group to the silicon atom. organic-chemistry.org While direct synthesis of this compound via this specific named reaction isn't explicitly detailed in the provided results, the principles of zinc-catalyzed substitution of chlorosilanes with appropriate organomagnesium reagents lay the groundwork for its potential synthesis. organic-chemistry.orgnih.gov
| Feature | Description | Reference |
| Catalyst | Typically zinc salts, with ZnCl₂·TMEDA being a notable example. | organic-chemistry.org |
| Reactants | Chlorosilanes and organomagnesium reagents (Grignard reagents). | organic-chemistry.orgnih.gov |
| Conditions | Generally mild reaction conditions. | nih.gov |
| Advantages | Low cost, low toxicity, environmentally friendly, and scalable. | organic-chemistry.org |
| Mechanism | Believed to proceed through a triorganozincate complex. | organic-chemistry.org |
Functional Group Interconversion Strategies on Silane Scaffolds
The targeted synthesis of this compound can also be achieved through the modification of existing silane structures. These strategies involve the selective conversion of functional groups already present on the silicon atom.
Halogen Exchange Reactions on Chloromethyl-Substituted Silanes
Halogen exchange reactions offer a pathway to introduce different halogen atoms onto a silane molecule. While the direct conversion of a chloromethyl group to a dichloromethyl group via halogen exchange is not a standard transformation, the principles of halogen exchange are relevant in the broader context of modifying halomethyl-substituted silanes. For example, the reactivity of chloromethyl-containing silanes can be influenced by the substituents on the silicon atom. researchgate.net
More commonly, halogen exchange is utilized to replace one type of halogen with another, for instance, in the fluorination of chlorosilanes. While specific examples for this compound are not prevalent in the search results, the general principle of activating a C-Cl bond for further reaction is a key concept in organosilicon chemistry.
Selective Chlorination of Methyl Groups on Silicon
A more direct and widely practiced method for the synthesis of chloromethyl and dichloromethyl silanes is the selective chlorination of methyl groups on a silicon atom. google.com This process typically involves the reaction of a methylchlorosilane with chlorine gas, often under the influence of high-energy light (photochlorination) in either a liquid or gaseous phase. google.com
The reaction can be controlled to achieve different degrees of chlorination. For example, the chlorination of trimethylchlorosilane can yield chloromethyldimethylchlorosilane, and further chlorination can lead to dichlorinated products. acs.org The distribution of mono-, di-, and trichlorinated products can be influenced by reaction conditions. acs.org It has been noted that the exhaustive chlorination of one methyl group is more prevalent in trimethylchlorosilane compared to its carbon analogue, t-butyl chloride. acs.org
Industrial processes have been developed for the continuous photochlorination of methylsilanes. google.com These processes often aim to improve safety and economic viability. google.com For instance, carrying out the photochemical reaction at or below the boiling point of the methylsilane to be chlorinated is a known technique. google.com The work-up of the reaction mixture is typically achieved through fractional distillation to separate the desired chlorinated silane products. google.com
| Product Formula | Boiling Point (°C at 760 mm) | Reference |
| Me₂SiClCH₂Cl | 115 | acs.org |
| Me₂SiClCHCl₂ | 149 | acs.org |
| MeSiCl(CH₂Cl)₂ | 172 | acs.org |
Industrial Scale Preparation Considerations for Chloromethylsilanes
The commercial production of chloromethylsilanes, including this compound, is a significant industrial process. wacker.com Wacker Chemie AG is noted as one of the largest producers, utilizing proprietary technology and continuous production in dedicated equipment. wacker.com
The industrial synthesis of chloromethylsilanes often generates residues, and the efficient utilization of these byproducts is a key economic and environmental consideration. google.com
Economical and Environmentally Sustainable Approaches for Residue Valorization
In the context of a circular economy, the valorization of industrial residues is of paramount importance. ieabioenergyconference2021.org The synthesis of chloromethylsilanes is no exception, where residues from the process can be repurposed to create valuable products. google.com
One notable strategy involves the cleavage of the Si-Si bond in chloro-methyl-disilanes, which are often present in the residues of technical chloromethyl-silane synthesis. google.com This cleavage can be achieved with hydrogen chloride under catalytic conditions, yielding valuable monomeric chloromethyl-silanes. google.com This process is advantageous as it can be carried out at atmospheric pressure and at temperatures below the boiling point of the disilanes, leading to high yields. google.com Catalysts such as alkylureas or hexamethylphosphoramide (HMPT) have been shown to be effective for this transformation. google.com The main products from the cleavage of the disilane fraction are trichloromethylsilane, dichloromethylsilane, and dichlorodimethylsilane. google.com
This approach not only provides an economical route to valuable silane monomers but also represents an environmentally friendly method for utilizing residues that would otherwise be considered waste. google.com The development of such sustainable processes is a growing trend in the chemical industry, aiming to reduce waste and improve resource efficiency. researchgate.netsigmaaldrich.com
Reaction Mechanisms and Chemical Transformations Involving Dichloromethyl Chloromethyl Silane Analogues
Nucleophilic Substitution Reactions at Silicon and Carbon Centers
Nucleophilic substitution is a fundamental reaction class for chloromethylsilanes. The presence of both Si-Cl and C-Cl bonds allows for selective reactions depending on the nature of the nucleophile and the reaction conditions.
Strong nucleophiles, such as organolithium reagents, are capable of displacing the chloride from the chloromethyl group in chloromethylsilane derivatives. nih.gov While Grignard reagents may fail to induce substitution, the enhanced reactivity of alkyllithiums and aryllithiums facilitates the formation of new carbon-carbon bonds. nih.gov For instance, a pentacoordinate chloromethylsilicate, an analogue of dichloromethyl chloromethyl silane (B1218182), reacts cleanly with n-butyllithium to yield a product with a newly formed pentyl side chain attached to the silicon atom. nih.gov
The reaction proceeds via a nucleophilic attack on the carbon of the chloromethyl group, displacing the chloride ion in a typical SN2 fashion. nih.govacsgcipr.org The choice of the organolithium reagent can influence the reaction's success and yield. Research has shown that even sterically hindered nucleophiles like tert-butyllithium (B1211817) and less reactive ones like benzyllithium (B8763671) can effectively substitute the chloride in these systems. nih.gov
Table 1: Nucleophilic Substitution of a Pentacoordinate Chloromethylsilicate with Organolithium Reagents nih.gov
| Entry | Organolithium Reagent | Product | Yield (%) |
| 1 | tert-butyllithium | Neopentylsilicate | 74 |
| 2 | benzyllithium | Phenethylsilicate | - |
| 3 | n-butyllithium | n-Pentylsilicate | - |
Yields are reported after cation exchange where applicable. Data derived from studies on a Martin's spirosilane-derived chloromethylsilicate. nih.gov
Silicon's ability to expand its coordination sphere beyond four, forming hypervalent intermediates, significantly influences the reactivity of its compounds. nih.govresearchgate.net Unlike carbon, silicon can readily form stable pentacoordinate and hexacoordinate species, which are often key intermediates in nucleophilic substitution reactions. nih.govscispace.com These hypervalent species are typically formed through the association of a Lewis base with the silicon center. researchgate.net
The formation of a pentacoordinate intermediate increases the nucleophilicity of the groups attached to the silicon, making them more susceptible to attack. researchgate.netu-tokyo.ac.jp This "nucleophilic activation" is a crucial concept in understanding the reactivity of chlorosilanes. scispace.com Studies have demonstrated that pentacoordinate chlorosilanes exhibit a higher reactivity towards nucleophiles compared to their tetracoordinate counterparts. scispace.com The geometry of these hypervalent intermediates, typically trigonal bipyramidal for pentacoordinate silicon, places the most electronegative ligands in the axial positions, which can facilitate subsequent reactions. u-tokyo.ac.jpprinceton.edu
Rearrangement Reactions and Intramolecular Processes
In addition to direct substitution, chloromethylsilane analogues can undergo fascinating rearrangement reactions, often driven by the formation of reactive intermediates and the thermodynamic stability of the resulting products.
A notable rearrangement observed in pentacoordinate chloromethylsilicates derived from spirosilanes is the formal insertion of a methylene (B1212753) group into a silicon-carbon bond. nih.gov This process leads to a ring expansion of the spirosilane structure, creating a new, larger ring system. nih.gov For example, a pentacoordinate chloromethylsilicate bearing two Martin's ligands undergoes a rearrangement in the presence of a Lewis acid like magnesium(II) bromide, resulting in the insertion of the methylene group from the chloromethyl ligand into a Si-CAr (silicon-aromatic carbon) bond. nih.gov This transformation converts a five-membered ring within the spirosilane into a six-membered ring. nih.gov The reaction is believed to proceed through a mechanism where the Lewis acid assists in the departure of the chloride ion, promoting the methylene migration. nih.gov Interestingly, this rearrangement can also be triggered by the addition of a Lewis base, such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Intramolecular rearrangements are a key feature of the chemistry of chloromethyl-substituted silanes. These processes can be initiated under various conditions, including the presence of Lewis acids or bases. nih.gov The cleavage of the Si-Si bond in chloro-methyl-disilanes using hydrogen chloride, for instance, can be catalyzed to produce corresponding chloromethyl-silanes. google.com The specific products, such as trichloromethylsilane and dichloromethylsilane (B8780727), can be influenced by the choice of catalyst, indicating a complex reaction pathway that may involve rearrangements and partial chlorination of intermediate species. google.com The rearrangement of a pentacoordinate chloromethylsilicate to a new tetravalent spirosilane via methylene insertion into a Si-C bond is a well-documented example of such an intramolecular process, confirmed by X-ray diffraction analysis. nih.gov
Radical Reaction Pathways
Beyond ionic pathways, chloromethylsilanes can participate in radical reactions. These reactions are typically initiated by light (photolysis) or radical initiators and proceed through neutral, highly reactive intermediates with unpaired electrons. masterorganicchemistry.com
The chloromethyl group in compounds like dichloromethyl chloromethyl silane can be a source of radicals. For instance, chloromethyl (bis-catecholato)silicate has been utilized as a chloromethyl radical precursor in photoredox catalysis. nih.gov The generation of a chlorine radical (Cl•) is a key step in many of these transformations. nih.gov This can be achieved from chlorinated solvents under photochemical conditions, which then leads to the formation of a silyl (B83357) radical. nih.gov
Once formed, a silyl radical can engage in subsequent reactions, such as halogen-atom abstraction from an alkyl halide, to generate an alkyl radical. nih.gov This alkyl radical can then be used in cross-coupling reactions. nih.gov The free radical chlorination of methane (B114726) provides a fundamental model for these processes, where a chlorine radical abstracts a hydrogen atom, creating a methyl radical that then propagates the chain reaction. masterorganicchemistry.comchemguide.co.uk In the context of more complex silanes, similar radical chain mechanisms can lead to the substitution of hydrogens or other functional groups. chemguide.co.uk
C-Cl Bond Activation in Chlorinated Methane Derivatives and Related Silanes
The activation of the carbon-chlorine (C-Cl) bond is a key step in many chemical transformations of chlorinated methane derivatives and related silanes. This process can be initiated through various means, including radical pathways and metal-catalyzed reactions.
In the context of chlorinated methanes like dichloromethane (B109758) (CH2Cl2), C-Cl bond activation can be achieved through radical processes. For instance, the reaction can be initiated by abstracting a hydrogen atom from dichloromethane, which is often more facile than cleaving the C-Cl bond directly. rsc.org This generates a dichloromethyl radical that can participate in subsequent reactions. The selective activation of the C-H bond over the C-Cl bond in dichloromethane can be achieved using radical initiators like dicumyl peroxide. rsc.org
Alternatively, transition metal catalysts can facilitate C-Cl bond activation. Computational studies on the reaction of dichloromethane with a cobalt complex, [CoCl(PMe3)3], have shown that the first C-Cl cleavage can occur via a chlorine atom abstraction mechanism on the triplet potential energy surface. rsc.org This is followed by radical recombination to form a cobalt-dichloromethyl intermediate. The second C-Cl bond cleavage can then proceed through a nucleophilic attack by a phosphine (B1218219) ligand on the dichloromethyl group. rsc.org Nickel-catalyzed cross-coupling reactions have also been developed for the double C-Cl bond activation of dichloromethane, enabling the synthesis of various esters. researchgate.net This highlights the ability of transition metals to overcome the high bond dissociation energy of the C-Cl bond. researchgate.net
The strength of the C-Cl bond presents a significant challenge in these transformations. researchgate.net The bond dissociation energy of a C-Cl bond is approximately 84 kcal/mol, which is considerably higher than that of C-Br (around 66 kcal/mol) and C-I (around 57 kcal/mol) bonds. researchgate.net This inherent stability often necessitates the use of catalysts or specific reaction conditions to achieve efficient activation. In some cases, the interaction between a chlorinated molecule and a catalyst surface can lower the C-Cl bond strength, promoting its rupture. unipd.it
The activation of C-Cl bonds in related silanes follows similar principles, often involving radical intermediates or transition metal catalysis. The presence of the silicon atom can influence the reactivity of the C-Cl bond, but the fundamental challenge of its strength remains.
Free Radical Isomerization and Surface Catalysis in Chlorosilanes
Free radical reactions and surface-catalyzed processes play a significant role in the chemistry of chlorosilanes. These pathways can lead to isomerization and other transformations, influencing product distributions and reaction outcomes.
Free Radical Isomerization:
Free radical isomerization in chlorosilanes can occur, particularly in the gas phase at elevated temperatures. nih.govresearchgate.net The mechanism often involves the formation of silyl radicals as key intermediates. researchgate.net For instance, the reaction of an optically active hydrosilane with carbon tetrachloride proceeds through a free-radical mechanism with retention of configuration at the silicon center, indicating the involvement of a pyramidal silyl radical that does not undergo inversion before abstracting a chlorine atom. acs.org The composition of products in the reaction of certain silanes with chlorine dioxide suggests a radical mechanism, evidenced by the formation of siloxanes resulting from the typical isomerization of siloxy radicals. researchgate.net
Surface Catalysis:
The interaction of chlorosilanes with surfaces, particularly silica (B1680970), can catalyze various reactions. The surface of silica possesses hydroxyl groups (silanols) that can readily react with chlorosilanes. researchgate.net This reaction involves the formation of a thermodynamically stable silicon-oxygen bond and the elimination of hydrogen chloride, leading to the covalent attachment of the silane to the surface. researchgate.net This process is fundamental to surface modification and the preparation of functionalized materials.
Amines can catalyze the interaction of chlorosilanes with a silica surface. acs.org The kinetics of chlorosilane dismutation reactions can be significantly influenced by the pore structure of anion exchange resins used as catalysts, with macroporous structures showing the highest activity. mdpi.com Furthermore, studies on the gas-phase reactivity of chlorosilanes have shown that the formation of disilanes as intermediates can significantly promote reactivity by initiating radical chain mechanisms and providing a catalytic route for the conversion between different monosilane species. nih.govresearchgate.net
The interplay between gas-phase radical reactions and surface catalysis is particularly important in processes like the chemical vapor deposition (CVD) of silicon from trichlorosilane (B8805176). nih.gov Simulations have revealed that at higher temperatures and conversions, a radical mechanism provides a faster route for the conversion of trichlorosilane (SiHCl3) to silicon tetrachloride (SiCl4). nih.govresearchgate.net
Mechanistic Investigations of Radical Initiators (e.g., Triethylborane (B153662)/O2 Systems)
The triethylborane/oxygen (Et3B/O2) system is a widely used radical initiator in organic synthesis, capable of generating radicals under mild conditions. whiterose.ac.ukresearchgate.net However, its initiation mechanism is complex and has been the subject of detailed investigation.
The primary initiation mechanism involves the reaction of triethylborane with oxygen to produce an ethyl radical (Et•) and a diethylborylperoxy radical (Et2BOO•). researchgate.netresearchgate.net The ethyl radical is the key initiating species in many radical reactions. whiterose.ac.ukresearchgate.netnih.gov However, this primary initiation process is often inefficient on its own. whiterose.ac.uk
A significant finding is the existence of a secondary, more efficient initiation mechanism. whiterose.ac.uk This involves the reaction of triethylborane with diethyl(ethylperoxy)borane (Et2BOOEt), a product of the autoxidation of triethylborane. whiterose.ac.uk This secondary pathway generates a substantially higher concentration of initiating ethyl radicals compared to the primary mechanism. whiterose.ac.uk This understanding has led to the development of more effective initiation protocols by using a combination of Et3B and pre-synthesized Et2BOOEt, which can initiate reactions that fail with the standard Et3B/O2 system alone. whiterose.ac.uk
The concentration of oxygen plays a crucial role in the outcome of reactions initiated by Et3B/O2. researchgate.net Different reaction pathways can dominate in low-oxygen versus high-oxygen regimes. researchgate.net In low-oxygen conditions, only long and efficient radical chains can be initiated. researchgate.net In contrast, under high-oxygen conditions, less efficient chains can be initiated, but they must compete with the autoxidation of triethylborane. researchgate.net The ethyl radical can also react rapidly with excess oxygen to form an ethylperoxy radical (EtOO•), which is generally not capable of initiating polymerization. researchgate.net
The Et3B/O2 system has been successfully employed to initiate various radical reactions, including the addition of S-2-oxoalkyl-thionocarbonates to olefins. nih.gov Careful control of the reaction conditions is necessary to favor the desired addition reaction over competing reduction processes. nih.gov
Catalytic Reactions and Si-X Bond Functionalization
Catalysis plays a pivotal role in the functionalization of silicon-halogen (Si-X) and silicon-hydrogen (Si-H) bonds in chlorosilanes and their analogues. These catalytic transformations provide efficient routes to a wide array of valuable organosilicon compounds.
Metal-Catalyzed Transformations (e.g., Gold-Catalyzed Dechloroalkylation)
A variety of metals catalyze transformations of organosilanes, including gold, nickel, and silver. Gold catalysis, in particular, has emerged as a powerful tool for C-C bond formation and other complex transformations.
Gold-Catalyzed Reactions:
Photoinduced, dinuclear gold catalysis has been shown to enable the divergent dechloroalkylation of gem-dichloroalkanes. nju.edu.cnresearchgate.netresearchgate.net This process allows for the construction of C(sp³)–C(sp³) bonds and can be used for carbon-chain propagation or formal [4+1] and [2+1] cyclizations with alkenes. nju.edu.cnresearchgate.net The reaction proceeds through a radical mechanism where the gem-dichloroalkane can act as a chloroalkyl radical, an alkyl radical cation, or a carbene equivalent, depending on the nature of the alkene acceptor. researchgate.net Mechanistic studies suggest an inner-sphere single electron transfer pathway for the homolytic cleavage of the strong C–Cl bond. researchgate.net
Gold catalysts, such as [Au(OH)(IPr)], can also facilitate the transmetalation of organosilanes in a fluoride-free manner. nih.gov Density functional theory (DFT) calculations suggest that the gold silanolate formed as an intermediate is a resting state, and the aryl transfer from the siloxane to the gold(I) center proceeds through a concerted step. nih.gov Cationic gold catalysts can also activate alkynyl allyl silanes in the presence of alcohols, leading to vinyl silanes through a process involving a carbocationic intermediate and nucleophilic attack of the alcohol at the silicon center. nih.gov
Other Metal-Catalyzed Transformations:
Nickel Catalysis: Nickel catalysts promote the reductive insertion of 1,1-dichloroalkenes into Si–H bonds, providing a route to unsaturated five- and six-membered silacycles. nih.gov This transformation can also be applied in an intermolecular fashion to synthesize trisubstituted vinyl silanes. nih.gov
Silver Catalysis: Silver(I) has been used to promote carbene insertion into Si–H bonds using in situ generated diazo compounds as carbene precursors. rsc.org This method is effective for synthesizing a variety of silicon-containing compounds. rsc.org
Ruthenium Catalysis: A bifunctional ruthenium catalyst, [Ru(H)2CO(HPNPiPr)], has been reported for the hydrogenolysis of chlorosilanes and silyl triflates to the corresponding hydrosilanes under mild conditions. goettingen-research-online.de
Iridium Catalysis: An iridium(III) pincer catalyst, in the presence of a strong base, can efficiently catalyze the hydrogenolysis of chlorosilanes to hydrosilanes. chemrxiv.org
Silane-Catalyzed Isomerization Processes
The dismutation of chlorosilanes, which involves the redistribution of substituents on the silicon atom, is a key industrial process for the synthesis of silane (SiH4). mdpi.com This reaction is typically catalyzed by anion exchange resins. mdpi.com For example, trichlorosilane (SiHCl3) can be dismutated to produce dichlorosilane (B8785471) (SiH2Cl2) and silicon tetrachloride (SiCl4). mdpi.com Further dismutation of dichlorosilane can yield monochlorosilane (SiH3Cl) and trichlorosilane. mdpi.com
Insertion Reactions into Si-H Bonds
The insertion of carbenes, vinylidenes, and other reactive intermediates into silicon-hydrogen (Si-H) bonds is a powerful method for the formation of new silicon-carbon bonds. These reactions are often catalyzed by transition metals.
Metal-Catalyzed Insertions:
Rhodium Catalysis: Dirhodium(II) carboxylates are effective catalysts for the enantioselective intermolecular insertion of diarylcarbenes into Si–H bonds. acs.org This reaction allows for the synthesis of silicon-stereogenic silanes from prochiral silanes and diazo compounds. acs.org Kinetic isotope effect studies support a mechanism where the Si–H insertion is the rate-determining step. acs.org
Nickel Catalysis: As mentioned previously, nickel catalysts can promote the reductive insertion of vinylidenes, generated from 1,1-dichloroalkenes, into Si–H bonds. nih.gov This provides access to unsaturated silacycles and trisubstituted vinyl silanes. nih.gov
Silver Catalysis: Silver(I) salts can promote the insertion of carbenes, generated in situ from N-nosylhydrazones, into Si-H bonds, tolerating a wide range of functional groups. rsc.org
Iridium Catalysis: An iridium(III) pincer catalyst has been shown to be effective in the catalytic hydrogenolysis of chlorosilanes, which involves the cleavage of a Si-Cl bond and formation of a Si-H bond. chemrxiv.org While not a direct insertion into a pre-existing Si-H bond, it represents a key transformation to generate valuable hydrosilanes. chemrxiv.org
Base-Catalyzed Reactions:
Lewis base catalysts, such as 4-aminopyridine, can be used in the dynamic kinetic silyletherification of racemic chlorosilanes with lactates to produce enantioenriched silicon-stereogenic silylethers. nih.gov This process takes advantage of the Lewis base-assisted racemization of the silicon center. nih.gov
The reactivity of the Si-H bond in these insertion reactions is a key feature of hydrosilanes, making them valuable reagents in organic synthesis.
Polymerization Reaction Mechanisms
Chloromethylsilanes and their analogues are pivotal in various polymerization reactions, acting as initiators or monomers. Their reactivity is central to the synthesis of advanced materials like polymer brushes and silicon carbide precursors.
Mechanism of Polymer Brush Formation via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) with Chloromethylsilanes
Surface-initiated atom transfer radical polymerization (SI-ATRP) is a robust "grafting-from" technique used to grow well-defined polymer chains from a substrate, creating a dense layer known as a polymer brush. nih.govresearchgate.net Analogues of this compound, particularly those containing a single chloroalkyl or bromoalkyl group and hydrolyzable groups (e.g., alkoxysilanes), are instrumental in this process. They serve as anchoring agents that covalently bind ATRP initiator sites to various surfaces like silica, silicon wafers, and other metal oxides. nih.govcmu.edu
The mechanism proceeds in two main stages:
Initiator Immobilization : A substrate rich in surface hydroxyl (silanol) groups is reacted with a chlorosilane or alkoxysilane bearing an alkyl halide group (e.g., 1-(chlorodimethylsilyl)propyl 2-bromoisobutyrate). cmu.edu This reaction forms a stable covalent bond (e.g., Si-O-Si) between the surface and the initiator molecule, creating a functionalized surface ready for polymerization. cmu.edu The density of these initiating sites on the surface can be controlled by using a mixture of the active initiator silane and an inactive "dummy" silane like chlorotrimethylsilane (B32843). cmu.edu
Polymerization ("Grafting-From") : The initiator-coated substrate is immersed in a solution containing a monomer and a transition metal catalyst complex (typically copper-based). nih.gov The SI-ATRP process is then initiated:
Activation : The catalyst in its lower oxidation state (e.g., Cu(I) complex) abstracts the halogen atom from the surface-bound initiator. This generates a radical on the surface and the catalyst in a higher oxidation state (e.g., Cu(II)X).
Propagation : The surface-tethered radical reacts with monomer units, causing the polymer chain to grow directly from the surface.
Deactivation : The catalyst in the higher oxidation state can donate the halogen back to the growing polymer chain end, reforming the dormant alkyl halide species and regenerating the lower-oxidation-state catalyst. This reversible deactivation step is key to the controlled/"living" nature of ATRP, as it keeps the concentration of active radicals low, minimizing termination reactions. nih.gov
To ensure better control over the polymerization, especially at the beginning of the reaction, a "sacrificial" initiator is often added to the solution. cmu.edumdpi.com This helps to establish the activation/deactivation equilibrium quickly, leading to polymer brushes with more uniform chain lengths. cmu.edu
Table 2: Components in SI-ATRP using Silane Initiators
| Component | Function | Example Compounds/Systems |
|---|---|---|
| Substrate | Provides the surface for polymer grafting. | Silica nanoparticles (SiNPs), silicon wafers, cellulose (B213188) nanocrystals (CNCs). nih.gov |
| Silane Initiator | Covalently links the initiator to the substrate surface. | (3-Aminopropyl)triethoxysilane (APTS) subsequently brominated, 1-(chlorodimethylsilyl)propyl 2-bromoisobutyrate. nih.govcmu.edu |
| Monomer | The building block of the polymer brush. | Styrene, (meth)acrylates (e.g., PMMA), N-isopropylacrylamide (NIPAM). nih.govmdpi.com |
| Catalyst System | Mediates the reversible activation/deactivation cycle. | Cu(I)Cl/Me₆TREN, Cu(I)Br/PMDETA. nih.gov |
| Sacrificial Initiator | Improves control over polymerization. | Ethyl 2-bromoisobutyrate (EBiB). nih.govmdpi.com |
Wurtz Condensation Polymerization for SiC Precursors
The Wurtz-type reductive coupling reaction is a foundational and common method for synthesizing polysilanes, which are important preceramic polymers for the production of silicon carbide (SiC). researchgate.netresearchgate.net This polymerization uses dichlorosilane monomers, such as analogues of this compound where one or both chlorine atoms attached to silicon are replaced by organic groups.
The general mechanism involves the reductive dechlorination of a diorganodichlorosilane using a dispersion of an alkali metal, typically sodium, in an inert high-boiling solvent like toluene (B28343) or xylene. researchgate.netresearchgate.net
n R¹R²SiCl₂ + 2n Na → [R¹R²Si]ₙ + 2n NaCl
The reaction is highly sensitive to conditions, which significantly affect the yield and molecular weight distribution of the resulting polysilane. researchgate.net Key factors include:
Solvent : While high-boiling aromatic solvents under reflux are common, using tetrahydrofuran (B95107) (THF) at ambient temperatures has been shown to produce higher yields and narrower molecular weight distributions. researchgate.net This is attributed to THF's ability to sequester the sodium ion, stabilizing anionic chain carriers. researchgate.net
Temperature : Reactions in refluxing toluene often result in bimodal or broad molecular weight distributions. This is thought to be due to a defect-diffusion-controlled polymerization mechanism occurring at the surface of the sodium metal. Lower temperatures, as used in THF, suppress these defect diffusion rates, leading to more controlled polymerization. researchgate.net
Alternative Reducing Agents : While sodium is most common, other systems like magnesium in the presence of a Lewis acid catalyst (e.g., FeCl₂ or ZnCl₂) have been developed as a practical alternative that proceeds under milder, room-temperature conditions. scirp.org
The Wurtz coupling reaction, despite its limitations in controlling polymer architecture, remains a vital route for producing a variety of polysilanes, including copolymers with germane (B1219785) and stannane (B1208499) units. researchgate.net
Table 3: Wurtz Condensation Polymerization for Polysilanes
| Monomer Example | Reducing Agent | Solvent | Key Feature of Mechanism |
|---|---|---|---|
| Dichlorodiorganosilanes (e.g., MePhSiCl₂) | Sodium (Na) | Toluene (reflux) | Surface reaction on alkali metal, often leads to broad MWD. researchgate.net |
| Dichlorodiorganosilanes | Sodium (Na) | Tetrahydrofuran (THF) | Higher yield and narrower MWD due to stabilization of anionic intermediates. researchgate.net |
| Dichlorodiorganosilanes | Magnesium (Mg) / Lewis Acid (e.g., FeCl₂) | THF | Proceeds at room temperature, proposed to involve an anionic mechanism. scirp.org |
Living Cationic Polymerization Initiator Systems
Silanes and their derivatives can play a crucial role in initiating living cationic polymerization, a process that allows for the synthesis of polymers with controlled molecular weights and architectures. nih.gov This type of polymerization involves the generation of a propagating carbocationic active center from a monomer. nih.gov
While direct initiation by chloromethylsilanes is less common, analogous systems demonstrate the potential for silanes to be part of the initiator system. For instance, the polymerization of vinyl ethers can be catalyzed by a ruthenium cluster using a hydrosilane as an initiator. elsevierpure.com In this system, spectroscopic analysis confirms that an organosilyl moiety is incorporated at one end of the polymer chain, indicating its role in the initiation step. elsevierpure.com
A more general mechanism for cationic polymerization involves a Lewis acid or a protic acid that activates a monomer, like a vinyl ether, to form a carbenium ion. nih.gov This ion then propagates by adding more monomer units. For a polymerization to be "living," termination and chain-transfer reactions must be suppressed. This is often achieved by creating a dynamic equilibrium between the active propagating carbocation and a dormant species. nih.gov
In systems involving silyl compounds, silyl enol ethers have been used as chain transfer agents or terminators in the cationic polymerization of vinyl ethers to produce oligomers with reactive end groups. researchgate.net Furthermore, protecting groups like silyl ethers are essential when combining cationic polymerization with other methods, as the protecting group can be removed to reveal a functional group for subsequent reactions. nih.gov The development of metal-free organocatalysts, such as specific organic acids, has also advanced the field, enabling controlled polymerization of vinyl ethers through mechanisms that stabilize the propagating carbocation via hydrogen bonding. nih.gov
Table 4: Silane-Involved Cationic Polymerization Systems
| Monomer | Initiator/Catalyst System | Role of Silane Analogue | Polymerization Characteristics |
|---|---|---|---|
| Vinyl Ethers | Ru₃(CO)₇ / Hydrosilane | Hydrosilane acts as the initiator. elsevierpure.com | Non-living, produces polyvinyl ethers with silyl end-groups. elsevierpure.com |
| Vinyl Ethers | Lewis Acid / Silyl Enol Ether | Silyl enol ether acts as a functionalizing chain transfer/terminating agent. researchgate.net | Produces oligomers with defined end-groups. researchgate.net |
| Vinyl Ethers | Organic Acid (e.g., PCCP) | Silyl groups used to protect hydroxyl functionalities on initiators for block copolymer synthesis. nih.gov | Living polymerization with controlled molecular weight. nih.gov |
Organocatalytic Ring-Opening Polymerization with Silanol (B1196071) Initiators
Organocatalytic ring-opening polymerization (ROP) is a powerful technique for the controlled synthesis of polymers like polysiloxanes and polyesters. rsc.orgrsc.org In this methodology, silanols—which can be readily formed by the hydrolysis of this compound and its analogues—serve as highly effective initiators. rsc.orgrsc.orgresearchgate.net
The polymerization of strained cyclic monomers, such as cyclotrisiloxanes (e.g., D₃), is catalyzed by strong organic bases like guanidines or phosphazenes, with a silanol acting as the initiator. rsc.orgrsc.orgnih.gov The proposed mechanism is an "initiator/chain-end activation mechanism". rsc.orgnih.gov
Initiation : The organocatalyst (a base) activates the silanol initiator by deprotonating its hydroxyl group or through hydrogen bonding. nih.govacs.org This increases the nucleophilicity of the silanol oxygen.
Propagation : The activated silanolate attacks the electrophilic silicon atom in the strained cyclotrisiloxane (B1260393) monomer, opening the ring and creating a new, longer silanol-terminated chain. rsc.orgnih.gov This new terminal silanol is then activated by the catalyst for the next monomer addition, and the process repeats. nih.govresearchgate.net
This method offers excellent control over the polymerization, allowing for the synthesis of asymmetric linear polysiloxanes with predictable molecular weights, narrow molar-mass dispersity, and well-defined end-group structures. rsc.orgrsc.org By choosing a specific functionalized silanol as the initiator and a functionalized chlorosilane as an end-capping agent, various hemitelechelic (one functional end) and heterotelechelic (different functional groups at each end) polysiloxanes can be precisely synthesized. rsc.orgrsc.org The process is also applicable to other cyclic monomers like lactones, where an alcohol or silanol initiator is activated by a catalyst to ring-open the cyclic ester. acs.orgrsc.org
Table 5: Organocatalytic ROP with Silanol Initiators
| Cyclic Monomer | Initiator | Organocatalyst | Key Mechanistic Feature | Resulting Polymer |
|---|---|---|---|---|
| Hexamethylcyclotrisiloxane (D₃) | Functionalized Silanol | Guanidines (e.g., TMnPG) | Initiator/chain-end activation by the base catalyst. rsc.orgnih.gov | Asymmetric linear poly(dimethylsiloxane) (PDMS). rsc.org |
| 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (V₃) | Silanol | Guanidines (e.g., TMEG) | Controlled/living polymerization. rsc.org | Poly[methyl(vinyl)siloxane] (PMVS). rsc.org |
| ε-Caprolactone (ε-CL) | Alcohol / Silanol | Phosphazene bases, TBD | Hydrogen-bonding activation of the initiator by the base. acs.orgrsc.org | Poly(ε-caprolactone) (PCL). |
| Cyclotrisiloxanes | Water | Strong Organic Bases (Guanidines, Phosphazenes) | Water acts as a difunctional initiator, forming two terminal silanol groups that propagate. nih.govresearchgate.net | Symmetrical (telechelic) polysiloxanes. nih.gov |
Advanced Applications in Materials Science and Organic Synthesis
Precursors for Functional Polymers and Silicones
The distinct reactivity of its functional groups makes dichloromethyl chloromethyl silane (B1218182) a key ingredient in the synthesis of specialized polymers and silicones. It can act as a monomer, a cross-linking agent, or a precursor for high-performance materials.
Dichloromethyl chloromethyl silane's bifunctional nature, with reactive chloro groups on the silicon atom, enables it to act as a monomer in polymerization reactions. Similar to how dichloromethylsilane (B8780727) is used in the synthesis of polymethylhydrosiloxane (B1170920) (PMHS), this compound can undergo hydrolysis and condensation to form polysiloxane chains. researchgate.net The hydrolysis of the Si-Cl bonds yields silanol (B1196071) intermediates, which then condense to form stable siloxane (Si-O-Si) linkages, the backbone of silicone polymers.
The presence of the chloromethyl group (-CH₂Cl) on the monomer unit introduces a reactive site along the polymer chain. This functionality allows for subsequent chemical modifications, enabling the synthesis of functional polymers with tailored properties for specific applications. For instance, the chloromethyl group can be a point of attachment for other organic moieties, leading to polymers with altered solubility, reactivity, or thermal stability.
The synthesis of silicone polymers with specific, tailored properties often relies on the careful selection of monomers and the control of polymerization conditions. youtube.com The incorporation of functional monomers like this compound into the polymerization process is a key strategy for achieving desired material characteristics. The chloromethyl group provides a reactive handle for grafting other polymer chains or functional molecules onto the silicone backbone.
This ability to modify the polymer structure allows for the fine-tuning of properties such as:
Thermal Stability: The strong siloxane backbone provides inherent thermal stability, which can be further enhanced or modified by the attached side groups. youtube.com
Reactivity: The chloromethyl groups serve as sites for post-polymerization modifications, such as nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. researchgate.net
Surface Properties: Grafting hydrophilic or hydrophobic side chains can dramatically alter the surface energy and wettability of the resulting silicone polymer. google.com
The versatility of this approach is highlighted by the various methods used to create functional silicones, including anionic ring-opening polymerization (AROP) of cyclosiloxanes with functional initiators and the hydrosilylation of Si-H bonds. nih.gov
Table 1: Influence of Functional Groups on Silicone Polymer Properties
| Functional Group Source Monomer | Introduced Functional Group | Potential Impact on Polymer Properties |
| This compound | Chloromethyl (-CH₂Cl) | Provides a reactive site for grafting, cross-linking, and further functionalization. |
| Vinyl-functionalized silanes | Vinyl (-CH=CH₂) | Enables cross-linking through addition reactions (hydrosilylation). google.com |
| Amino-functionalized silanes | Amino (-NH₂) | Increases polarity and provides sites for reactions like amide formation. anshulchemicals.com |
| Phenyl-functionalized silanes | Phenyl (-C₆H₅) | Enhances thermal stability and refractive index. |
This compound is a valuable precursor for the synthesis of silicon carbide (SiC), a high-performance ceramic material known for its wide bandgap, high thermal conductivity, and chemical inertness. In Chemical Vapor Deposition (CVD) processes, chlorinated silicon precursors are often favored over traditional silane (SiH₄) because they can suppress the formation of silicon droplets in the gas phase, which are detrimental to the quality of the epitaxial layer. researchgate.net
The use of chloromethyl-containing silanes like trichloro(chloromethyl)silane provides both silicon and carbon from a single source molecule, with a Si:C ratio of 1:1. google.com This simplifies the process and can lead to the formation of pure SiC. The presence of chlorine etches away silicon clusters, allowing for higher growth rates without sacrificing material quality. arxiv.orgarxiv.org Research has demonstrated that using chlorinated precursors can achieve growth rates significantly higher than those possible with standard silane-based chemistry. researchgate.net
Table 2: Comparison of Precursors for SiC Epitaxial Growth via CVD
| Precursor(s) | Key Advantages | Typical Growth Rate | Reference |
| Silane (SiH₄) + Propane (C₃H₈) | Standard, well-understood process. | ~ 5 µm/h | |
| Methyltrichlorosilane (MTS) | Single source for Si and C; allows high growth rates. | Up to 104 µm/h | |
| Trichlorosilane (B8805176) (TCS) + Ethylene (C₂H₄) | Reduced Si droplet formation; higher growth rate than silane. | ~ 16 µm/h | researchgate.net |
| Dichlorosilane (B8785471) (DCS) | Efficient formation of SiCl₂ growth species. | > 50 µm/hr desired | arxiv.org |
The reactive chloromethyl group is instrumental in the development of polymer brushes and surface modifications. Polymers synthesized from or containing chloromethylstyrene units have been shown to be highly effective platforms for subsequent chemical transformations. researchgate.netsid.ir The chlorine atom in the chloromethyl group can be readily displaced by a variety of nucleophiles, allowing for the covalent attachment of molecules to the polymer backbone.
This principle can be extended to polymers derived from this compound. By polymerizing this monomer or copolymerizing it with other silanes, a silicone backbone with pendant chloromethyl groups is created. These reactive sites can then be used to initiate "grafting-from" polymerizations, where new polymer chains are grown directly from the silicone backbone, forming a dense layer known as a polymer brush. Such surface modifications can be used to control adhesion, lubrication, and biocompatibility. The incorporation of bulky organosilyl groups has been shown to significantly alter polymer properties, such as increasing the glass transition temperature (Tg) due to increased chain rigidity. sid.ir
Building Blocks for Organosilicon Compounds
Beyond polymer science, this compound is a fundamental building block in organic synthesis for the creation of more complex organosilicon compounds. Its multiple reactive sites offer a platform for constructing novel molecular architectures.
This compound serves as a versatile starting material for the synthesis of a wide array of novel silane derivatives. The reactivity of the Si-Cl bonds allows for their conversion to other functional groups through reactions with nucleophiles like alcohols (to form alkoxysilanes) or Grignard reagents (to form new Si-C bonds). sigmaaldrich.comgoogle.com
For example, the reaction with methanol (B129727) can convert the dichlorosilyl group to a dimethoxysilyl group, yielding chloromethyl(methyl)dimethoxysilane. google.com Furthermore, the chloromethyl group itself can participate in various reactions. It can be used in Grignard reactions or other coupling chemistries to extend the carbon chain or introduce new functionalities. This dual reactivity makes it a key intermediate for producing a range of organofunctional silanes, which are used as coupling agents, silylating agents, and intermediates in the pharmaceutical and agrochemical industries. anshulchemicals.com The cleavage of the Si-Si bond in chloro-methyl-disilanes with hydrogen chloride is another route to produce corresponding chloro-methyl-silanes, highlighting the interconnectedness of these synthetic pathways. google.com
Integration into Complex Molecular Architectures
The dual reactivity of this compound makes it a versatile building block for the synthesis of complex molecular architectures. The silicon-chlorine bonds are susceptible to nucleophilic substitution, allowing for the introduction of various organic functionalities, while the carbon-chlorine bond in the chloromethyl group can participate in reactions such as Grignard reagent formation or other coupling reactions.
One notable application is in the synthesis of polysilanes and carbosilane structures. The Grignard reagent derived from the chloromethyl group can react with other chlorosilanes, leading to the formation of Si-C bonds and the extension of the molecular framework. For instance, the Grignard coupling reaction of bis(chloromethyl)diorganosilanes with diorganodichlorosilanes has been utilized to synthesize 1,3-disilacyclobutanes, which are valuable monomers for the production of polysilalkylenes. researchgate.net These polymers, with their alternating silicon-carbon backbone, exhibit unique thermal and mechanical properties.
Furthermore, dichloromethylsilane, a closely related compound, is known to react with polybutadiene (B167195) and polyethylene-polypropylene glycol mono-butyl ether to form silane-modified polymers. ontosight.ai This process involves the hydrolysis and condensation of the dichloromethylsilane in the presence of the polymers, leading to materials with enhanced mechanical strength, thermal stability, and chemical resistance. ontosight.ai Such strategies highlight the potential of this compound to be integrated into polymeric structures, acting as a crosslinking agent or as a means to introduce specific functionalities. The presence of the dichloromethylsilyl group allows for controlled hydrolysis and condensation, leading to the formation of siloxane linkages that can form the basis of complex, three-dimensional networks. researchgate.net
Precursors for Silane Coupling Agents
Silane coupling agents are organosilicon compounds that act as adhesion promoters at the interface between inorganic and organic materials. tcichemicals.com They typically possess a hydrolyzable group that bonds with the inorganic substrate and an organofunctional group that is compatible with the organic matrix. tcichemicals.com Chlorosilanes, such as this compound, serve as reactive precursors for the synthesis of these vital industrial chemicals. amchro.at
The synthesis of a silane coupling agent from this compound would involve a two-step process. First, the two chlorine atoms attached to the silicon can be replaced by hydrolyzable groups, such as alkoxy groups (e.g., methoxy (B1213986) or ethoxy), through reaction with the corresponding alcohol. amchro.at This reaction yields a dialkoxysilane. The chloromethyl group can then be converted into a desired organofunctional group. For example, it can be substituted with an amine, an epoxy, or a vinyl group to provide compatibility with various polymer resins like epoxies, polyurethanes, and polyolefins. shinetsusilicone-global.com
The general reaction mechanism for the application of these silane coupling agents involves the hydrolysis of the alkoxy groups to form reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups on the surface of an inorganic filler (like silica (B1680970) or glass) to form stable siloxane bonds (Si-O-Substrate). amchro.at The organofunctional group of the silane then interacts with the polymer matrix, creating a durable bridge between the two dissimilar materials. shinetsusilicone-global.com While specific examples detailing the conversion of this compound into commercial coupling agents are proprietary, the fundamental chemistry of chlorosilanes provides a clear pathway for its use in this application. amchro.at
Role in Chiral Chemistry and Stereoselective Synthesis
The development of synthetic routes to enantiomerically pure organosilicon compounds is a significant area of research, as these chiral molecules have potential applications in asymmetric catalysis and as chiral building blocks.
Chiral Chlorosilanes as Derivatization Reagents
Chiral derivatizing agents (CDAs) are essential tools in analytical chemistry for the determination of enantiomeric purity. nih.gov A CDA reacts with a mixture of enantiomers to form a mixture of diastereomers, which can then be distinguished and quantified using techniques like NMR spectroscopy or HPLC. nih.gov While there is a lack of specific literature on the direct use of this compound to create CDAs, the principles of chiral silane synthesis suggest its potential in this area.
The synthesis of a chiral chlorosilane from an achiral precursor like this compound would necessitate an asymmetric transformation. One potential, though not yet documented, route could involve the stereoselective substitution of one of the chlorine atoms on the silicon center with a chiral auxiliary. Subsequent reactions could then be performed on the remaining chloro and chloromethyl groups to generate a chiral derivatizing agent with a specific functionality for reacting with the target analyte. The synthesis of chiral silanes has been achieved from dichlorophenylvinylsilane by reaction with a chiral menthoxyllithium reagent, demonstrating the feasibility of creating chiral centers at silicon from dichlorosilanes. gvsu.edu
Asymmetric Synthesis Routes Involving Organosilicon Intermediates
Organosilicon intermediates play a crucial role in modern stereoselective synthesis. Asymmetric hydrosilylation, catalyzed by transition metal complexes with chiral ligands, is a powerful method for the enantioselective reduction of prochiral ketones, olefins, and imines. nih.gov In these reactions, a hydrosilane adds across a double bond, and subsequent oxidation of the resulting organosilane can yield a chiral alcohol or amine.
While direct applications of this compound in this context are not widely reported, its derivatives could potentially serve as substrates in such reactions. For example, the Si-H bond in a derivative where one or both chlorine atoms are replaced by hydrogen could participate in asymmetric hydrosilylation. Copper-catalyzed asymmetric hydrosilylation has been successfully employed for the synthesis of chiral silanes. nih.gov Furthermore, the development of CuH-catalyzed asymmetric hydrosilylation polymerization of diketones with silanes has led to the synthesis of highly optically active poly(silyl ether)s, showcasing the potential for creating chiral polymers from silicon-based monomers. dicp.ac.cn The unique substitution pattern of this compound could lead to the formation of novel chiral organosilicon intermediates that could be valuable in asymmetric synthesis.
Applications in Optoelectronic Materials
Organosilicon compounds are increasingly being investigated for their potential in optoelectronic applications, such as in organic light-emitting diodes (OLEDs). Their properties, including thermal stability and charge transport characteristics, can be tailored through synthetic modification.
Precursors for Materials in Organic Light Emitting Diodes (OLEDs) (e.g., Dichlorodiphenylsilane (B42835) Analogues)
Dichlorodiphenylsilane is a known precursor for the synthesis of host materials used in the fabrication of blue phosphorescent OLEDs. sigmaaldrich.comsigmaaldrich.com These materials form the matrix in which the light-emitting dopants are dispersed. The synthesis of dichlorodiphenylsilane itself can be achieved through various methods, and precursors like this compound could potentially be utilized in its synthesis.
A plausible synthetic route from a related compound, chloro(chloromethyl)dimethylsilane (B161097), to (chloromethyl)dimethylphenylsilane (B155712) has been demonstrated through a zinc-catalyzed substitution reaction with a Grignard reagent (phenylmagnesium bromide). orgsyn.org A similar approach could theoretically be applied to this compound. Reaction with two equivalents of a phenyl Grignard reagent could potentially replace the two chlorine atoms on the silicon with phenyl groups, leading to (chloromethyl)diphenylmethylsilane. Subsequent chlorination of the methyl group could then yield a dichlorodiphenylsilane analogue. While this specific multi-step synthesis from this compound is not explicitly documented in the literature, the individual reaction steps are well-established in organosilicon chemistry. The resulting dichlorodiphenylsilane or its analogues can then be used in polymerization reactions to create the high-molecular-weight host materials required for OLED fabrication. sigmaaldrich.com
Semiconducting Polymer Applications
There is no available research data to support the use of this compound in the development of semiconducting polymers.
Future Research Directions and Emerging Trends in Dichloromethyl Chloromethyl Silane Chemistry
The field of organosilicon chemistry is in a constant state of evolution, driven by the demand for advanced materials with tailored properties. Dichloromethyl chloromethyl silane (B1218182), as a functional chlorosilane, stands to benefit from a number of emerging research trends. Future investigations are poised to unlock its full potential through the development of novel synthetic methods, sustainable practices, advanced analytical techniques, and the integration of computational tools.
Q & A
Basic: What are the optimal synthetic routes for Dichloromethyl chloromethyl silane, and how do reaction parameters affect product quality?
Methodological Answer:
The synthesis typically involves controlled chlorination of methylsilanes or redistribution reactions of chlorosilanes. For example, Y. Naganawa et al. (2020) demonstrated that selective synthesis can be achieved using trichlorosilanes under specific catalytic conditions (e.g., AlCl₃) at 80–120°C . Key parameters include:
- Temperature control : Higher temperatures (>100°C) may increase byproduct formation.
- Stoichiometry : Excess methylchlorosilane improves yield by minimizing polysilane formation.
- Purification : Fractional distillation under inert atmosphere (N₂/Ar) is critical due to the compound’s sensitivity to hydrolysis.
Data Table:
| Property | Value (Literature) | Source |
|---|---|---|
| Boiling Point | 149°C | |
| Molecular Weight | 143.09 g/mol |
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
A multi-technique approach is recommended:
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 0.6–1.2 ppm for Si–CH₃ groups; δ 2.5–3.5 ppm for Si–Cl environments .
- ²⁹Si NMR : Signals near δ −10 to −20 ppm confirm silane structure .
GC-MS : Retention time ~8.2 min (HP-5 column, 30 m) with m/z 143 (molecular ion) .
FTIR : Si–Cl stretching vibrations at 450–550 cm⁻¹ .
Note: Cross-validate results with certified reference standards from NIST .
Advanced: How can discrepancies in reported thermodynamic properties (e.g., density, reactivity) be systematically addressed?
Methodological Answer:
Contradictions often arise from impurities or measurement conditions. To resolve:
Purity assessment : Use elemental analysis (C, H, Cl, Si) and compare with theoretical values (e.g., C: 25.2%, Cl: 49.6% ).
Standardize conditions :
- Density measurements at 20°C (literature range: 1.086–1.105 g/cm³ ).
- Reactivity studies under anhydrous conditions to exclude hydrolysis effects .
Computational validation : Compare experimental data with DFT-calculated properties (e.g., dipole moments, bond angles).
Advanced: What experimental design principles minimize side reactions during hydrolysis kinetics studies?
Methodological Answer:
Hydrolysis studies require strict control of:
Solvent system : Use dry tetrahydrofuran (THF) or hexane to slow reaction rates.
Water dosing : Employ microsyringe pumps for precise H₂O addition (stoichiometric ratios: 1:1 to 1:3 silane:H₂O).
Temperature : Maintain 0–5°C to reduce exothermic side reactions (e.g., siloxane polymerization) .
In-situ monitoring : Utilize FTIR or Raman spectroscopy to track Si–Cl bond cleavage in real time .
Safety: What are the critical hazards associated with this compound, and how should labs mitigate risks?
Methodological Answer:
Primary hazards :
- Corrosivity : Causes severe skin/eye damage (H314, H330 ).
- Hydrolysis reactivity : Violent reaction with water releases HCl gas .
Mitigation protocols :
Engineering controls : Use sealed glove boxes or fume hoods with HEPA filters.
PPE : Acid-resistant gloves (e.g., Viton®), full-face shields, and aprons.
Emergency response : Neutralize spills with sodium bicarbonate slurry; store calcium oxide for HCl gas absorption .
Advanced: How does steric hindrance influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Steric effects from the chloromethyl group reduce nucleophilic substitution rates. To optimize reactivity:
Catalyst selection : Use bulky ligands (e.g., Pt(dvs)) to stabilize transition states .
Solvent polarity : Low-polarity solvents (e.g., toluene) enhance silane electrophilicity.
Kinetic studies : Compare turnover frequencies (TOF) with less-hindered analogs (e.g., trimethylchlorosilane) using GC headspace analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
